molecular formula C20H19F2N3O4S B2483058 methyl 1-(3,5-difluorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1251602-38-6

methyl 1-(3,5-difluorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2483058
CAS No.: 1251602-38-6
M. Wt: 435.45
InChI Key: LHFIDVFPHGRMMB-UHFFFAOYSA-N
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Description

Methyl 1-(3,5-difluorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a difluorobenzyl group, and a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The difluorobenzyl group can be introduced through a nucleophilic substitution reaction, while the sulfamoyl group can be added using sulfamoyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe for studying biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-(3,5-difluorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

  • This compound

  • This compound

Properties

IUPAC Name

methyl 1-[(3,5-difluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4S/c1-13-4-6-17(7-5-13)24(2)30(27,28)19-18(20(26)29-3)12-25(23-19)11-14-8-15(21)10-16(22)9-14/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFIDVFPHGRMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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